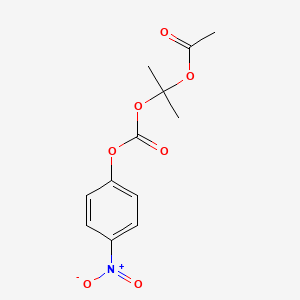

Acetoxyisopropyl p-nitrophenyl carbonate

Description

General Significance of Activated Carbonate Esters in Synthetic Chemistry

Activated carbonate esters are a class of organic compounds characterized by a carbonyl group flanked by two alkoxy groups, where at least one of the alkoxy groups is an electron-withdrawing group that functions as a good leaving group. This "activation" renders the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This heightened reactivity is central to their significance in synthetic chemistry.

One of the primary applications of activated carbonates is in the formation of other carbonates and carbamates. nih.gov They serve as efficient reagents for the introduction of protecting groups for alcohols and amines, a crucial step in multi-step syntheses to ensure chemoselectivity. emerginginvestigators.orgemerginginvestigators.org The reactions often proceed under mild conditions, which is advantageous when dealing with sensitive substrates.

Furthermore, activated carbonates are pivotal in polymer chemistry. They facilitate the preparation of polycarbonates under conditions that are milder than traditional melt polymerization, which requires high temperatures. researchgate.netrsc.org This allows for the incorporation of thermally unstable monomers into the polymer chain. The use of activated carbonates like bis(methyl salicyl) carbonate (BMSC) has been shown to increase reaction rates and reduce the formation of by-products. researchgate.net

The reactivity of activated esters, including carbonates, is also harnessed in post-polymerization modification. mdpi.com This strategy allows for the synthesis of functional polymers, such as glycopolymers, by reacting a polymer backbone bearing activated ester groups with nucleophiles like amines to form stable amide bonds. mdpi.com This approach is valuable for creating materials with tailored properties for applications in biochemistry and materials science.

Overview of the p-Nitrophenyl Carbonate Moiety as a Chemically Active Leaving Group

The p-nitrophenyl group is a quintessential activating group in the realm of carbonate chemistry. Its effectiveness stems from the strong electron-withdrawing nature of the nitro group (-NO2) at the para position of the phenyl ring. This electronic effect significantly increases the electrophilicity of the carbonyl carbon to which the p-nitrophenoxy group is attached.

Upon nucleophilic attack at the carbonyl carbon, the carbonate undergoes a substitution reaction, leading to the expulsion of the p-nitrophenoxide ion. The stability of this leaving group is a key driver of the reaction. The negative charge of the phenoxide is delocalized through the aromatic ring and further stabilized by the nitro group, making p-nitrophenol a relatively weak base and its conjugate base an excellent leaving group.

A notable practical advantage of using the p-nitrophenyl moiety is that its release can be monitored spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org The p-nitrophenoxide ion has a distinct yellow color in solution, which allows for the real-time tracking of reaction kinetics and conversion. emerginginvestigators.orgemerginginvestigators.org This feature is particularly useful in biochemical assays and for optimizing reaction conditions.

The reactivity of p-nitrophenyl carbonates has been demonstrated in their reactions with a variety of nucleophiles, including amines and alcohols, to form carbamates and new carbonates, respectively. nih.gov They have also been employed in solid-phase synthesis, where the p-nitrophenyl carbonate functionality is attached to a resin, allowing for the straightforward synthesis of carbamates and other derivatives with the benefit of easy purification. merckmillipore.comsigmaaldrich.com

Contextualizing the Acetoxyisopropyl Group in Chemical Design and Reactivity

The acetoxyisopropyl group is a less common functionality compared to the p-nitrophenyl group, and its role in chemical design is multifaceted, influencing both steric and electronic properties of a molecule. This group can be dissected into its constituent parts: an isopropyl group and an acetoxy group.

The isopropyl group is a small, branched alkyl group that can introduce moderate steric bulk. In drug design and medicinal chemistry, alkyl groups are known to influence a molecule's pharmacokinetic properties by modulating its lipophilicity. Increased lipophilicity can enhance a molecule's ability to cross cell membranes, which can be crucial for bioavailability. The steric hindrance provided by the isopropyl group can also influence the selectivity of reactions by directing the approach of a nucleophile.

The acetoxy group (-OAc) is an ester functionality. Its presence can impact the solubility of the parent molecule. More importantly, the acetoxy group can function as a protecting group for a hydroxyl group. It is generally stable under neutral and acidic conditions but can be cleaved under basic conditions (saponification) to reveal the free hydroxyl group. This latent reactivity is a key consideration in its strategic use in multi-step synthesis. In the context of the acetoxyisopropyl group, the entire moiety could be designed as a pro-drug or a cleavable linker that releases a molecule of interest under specific physiological or chemical conditions.

Current Research Landscape and Strategic Gaps Related to Acetoxyisopropyl p-Nitrophenyl Carbonate

A review of the current chemical literature indicates that while activated carbonates, and specifically p-nitrophenyl carbonates, are well-documented and widely used reagents, there is a noticeable lack of research focused specifically on "this compound." This suggests that this particular compound is not a commonly used reagent or that its applications are not extensively reported in dedicated studies.

The primary strategic gap, therefore, is the absence of a detailed characterization of the synthesis, reactivity, and potential applications of this compound. While its reactivity can be inferred from the known properties of its constituent functional groups—the highly activated p-nitrophenyl carbonate and the potentially cleavable acetoxyisopropyl group—empirical data is lacking.

Future research could be directed towards several key areas:

Synthesis and Stability: Developing an efficient and scalable synthesis for this compound and evaluating its stability under various conditions would be the first step.

Reactivity Studies: A systematic investigation of its reactivity with a range of nucleophiles (e.g., amines, alcohols, thiols) would quantify its electrophilicity and compare it to other activated carbonates.

Applications in Prodrug Design: The acetoxyisopropyl moiety, with its ester linkage, presents an opportunity for the development of prodrugs. The carbonate could be used to link a drug molecule, with the acetoxy group being susceptible to enzymatic cleavage (by esterases) in vivo, potentially leading to a controlled release mechanism.

Use in Controlled Polymerization: The unique functionality of the acetoxyisopropyl group could be exploited in the synthesis of functional polymers or in the development of novel protecting groups that can be removed under specific conditions, orthogonal to other protecting groups in a complex molecule.

The following table summarizes the key characteristics of the functional groups discussed:

| Functional Group | Key Role in Molecule | Potential Applications |

| p-Nitrophenyl Carbonate | Highly activated electrophilic center | Reagent for carbamate (B1207046)/carbonate synthesis, protecting group chemistry, polymer synthesis |

| Isopropyl Group | Provides steric bulk and increases lipophilicity | Modulation of pharmacokinetic properties, directing reaction selectivity |

| Acetoxy Group | Ester functionality, potential protecting group | Prodrug design (enzymatic cleavage), cleavable linkers |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)carbonyloxypropan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-8(14)19-12(2,3)20-11(15)18-10-6-4-9(5-7-10)13(16)17/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLUQGXOSXGRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225431 | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179419-27-3 | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179419-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetoxyisopropyl P Nitrophenyl Carbonate and Analogous Activated Carbonates

Established Synthetic Pathways for Activated p-Nitrophenyl Carbonates

The preparation of activated p-nitrophenyl carbonates has traditionally relied on a few key methodologies, primarily involving highly reactive carbonylating agents.

Phosgene (B1210022) and Phosgene Equivalent-Mediated Carbonylation Approaches

The most conventional route to carbonates involves the use of phosgene (COCl₂) or its safer, solid-state equivalents, diphosgene and triphosgene. wikipedia.org Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient substitute for the highly toxic phosgene gas. nih.gov The synthesis of analogous compounds, such as bis(p-nitrophenyl)carbonate, has been successfully achieved by reacting p-nitrophenol with triphosgene. researchgate.netepa.gov This reaction can be performed under various conditions, including biphasic systems (e.g., benzene-NaOH aqueous solution) or in organic solvents like dichloromethane (B109758) with an organic base such as triethylamine (B128534) to act as a catalyst and scavenger for the HCl byproduct. researchgate.netepa.gov These methods have been shown to produce the desired carbonate in high yields, with reports of up to 97%. epa.gov

Another pivotal reagent derived from phosgene is p-nitrophenyl chloroformate. mdpi.com This compound is widely used to introduce the p-nitrophenoxycarbonyl group to nucleophiles, particularly alcohols. nih.gov The general procedure involves reacting an alcohol with p-nitrophenyl chloroformate in an appropriate solvent, such as dichloromethane, in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.govresearchgate.net This approach is one of the most common and direct methods for preparing unsymmetrical p-nitrophenyl carbonate esters. researchgate.net

| Reactants | Solvent System | Base | Reported Yield | Reference |

|---|---|---|---|---|

| p-Nitrophenol, Triphosgene | Benzene / Aqueous NaOH | Sodium Hydroxide (B78521) (NaOH) | High | researchgate.netepa.gov |

| p-Nitrophenol, Triphosgene | Dichloromethane | Triethylamine | Up to 97% | researchgate.netepa.gov |

Exploration of Alternative Reagents and Reaction Conditions

Concerns over the toxicity and handling of phosgene and its direct derivatives have driven the development of alternative, safer carbonylation methods. researchgate.net A major focus has been on creating phosgene-free pathways for producing key carbonate intermediates, such as diphenyl carbonate (DPC), which can be seen as an analogue to nitrated phenyl carbonates. tum.de One prominent industrial strategy involves the transesterification of a simple dialkyl carbonate, like dimethyl carbonate (DMC), with phenol (B47542). jaci.or.jp This process avoids the direct use of phosgene in the final carbonylation step.

Other phosgene-free strategies include the direct oxidative carbonylation of phenols. tum.de Furthermore, reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and other activated aromatic carbonates have been employed as milder alternatives to phosgene derivatives for synthesizing carbonates from alcohols. rsc.org The development of these alternative routes is crucial for creating more environmentally benign and sustainable chemical processes for the production of polycarbonates and other fine chemicals derived from activated carbonate intermediates. jaci.or.jpjaci.or.jp

Specific Synthetic Routes to Acetoxyisopropyl p-Nitrophenyl Carbonate

While detailed synthetic procedures for this compound (CAS 179419-27-3) are not extensively published in peer-reviewed journals, its synthesis can be reliably inferred from established chemical principles and its use as a reagent in patent literature. google.comgoogleapis.com The structure, identified as 1-(Acetyloxy)-1-methylethyl 4-nitrophenyl Carbonate, points to a clear and logical synthetic pathway. lgcstandards.com

The most direct and established method for the preparation of this specific compound involves the reaction of p-nitrophenyl chloroformate with the corresponding alcohol precursor, 1-hydroxy-1-methylethyl (B12665419) acetate (B1210297) (also known as acetoxyisopropanol). This reaction follows the general and widely used procedure for creating unsymmetrical p-nitrophenyl carbonates. nih.gov The synthesis proceeds via nucleophilic acyl substitution, where the hydroxyl group of 1-hydroxy-1-methylethyl acetate attacks the electrophilic carbonyl carbon of p-nitrophenyl chloroformate. The reaction is typically conducted in an inert solvent like dichloromethane at reduced temperature (e.g., 0 °C) and in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. researchgate.net The resulting this compound is an activated ester that can be used in subsequent reactions, for example, in the synthesis of prodrugs. google.comgoogleapis.com

Novel Methodologies for Carbonate Synthesis Applicable to the Compound Class

Research into carbonate synthesis is continually evolving, with a strong emphasis on developing greener, more efficient, and versatile methodologies. These novel approaches could be applicable to the synthesis of complex activated carbonates like the title compound.

Catalytic Strategies for Carbon Dioxide Fixation and Activation

One of the most promising areas in modern carbonate synthesis is the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock. researchgate.netnih.gov As CO₂ is thermodynamically stable, its activation is a key challenge that requires effective catalytic systems. nih.gov A major application of this technology is the catalytic cycloaddition of CO₂ to epoxides to produce cyclic carbonates. researchgate.netmdpi.com

The mechanism typically involves a catalyst that acts as a Lewis acid to activate the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com A co-catalyst, often a nucleophile like a halide ion, then opens the ring to form an alkoxide intermediate. This intermediate subsequently reacts with CO₂ to form the cyclic carbonate and regenerate the catalyst. mdpi.com A wide array of heterogeneous catalysts have been developed for this purpose, including:

Metal-Organic Frameworks (MOFs) : These materials have proven to be efficient catalysts that can operate under mild conditions, such as room temperature and atmospheric CO₂ pressure. mdpi.com

Zeolitic Imidazole Frameworks (ZIFs) : Cobalt and zinc-based ZIFs have demonstrated very good catalytic performance in the cycloaddition of CO₂ with epoxides, often without the need for a co-catalyst. nih.gov

Bifunctional Catalysts : These systems are designed to synergistically activate both the substrate and the CO₂ molecule, allowing the reaction to proceed smoothly under mild conditions. nih.gov

While these methods primarily yield cyclic carbonates, the underlying principles of CO₂ activation and catalytic carbonylation represent a significant advancement applicable to the broader field of carbonate synthesis. rsc.orgmdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Organic Framework (MOF) | (salen)Al-O-Al(salen) | CO₂ + Epoxide → Cyclic Carbonate | Operable at room temperature and 1 atm CO₂ | mdpi.com |

| Zeolitic Imidazole Framework (ZIF) | ZIF-67 (Cobalt-based) | CO₂ + Epichlorohydrin → Cyclic Carbonate | High activity without co-catalyst | nih.gov |

| Bifunctional Catalyst | Various metal complexes | CO₂ + Epoxide → Cyclic Carbonate | Synergistic activation, mild conditions | nih.gov |

| Heterogeneous Catalyst | CeO₂ with 2-cyanopyridine | CO₂ + 1,3-Diols → Cyclic Carbonate | Direct synthesis from diols, phosgene-free | rsc.org |

Advanced Solution-Phase and Solid-Phase Synthetic Techniques

Modern synthetic chemistry is increasingly employing advanced techniques to improve efficiency, purity, and throughput. In the context of carbonate synthesis, both solution-phase and solid-phase methods have seen significant innovation.

Solid-phase synthesis offers notable advantages, including simplified purification and the potential for automation and the creation of combinatorial libraries. acs.org An efficient solid-phase method for synthesizing carbonates has been developed involving a one-step, three-way coupling of a Merrifield resin (a polymeric support), carbon dioxide, and various alcohols. acs.org This process, promoted by a cesium carbonate base, proceeds under mild conditions and allows for the straightforward isolation of the resin-bound carbonate, free from excess reagents and byproducts. acs.org

Advanced solution-phase techniques focus on developing highly efficient catalytic systems that operate under mild conditions, avoiding harsh reagents and high pressures. For example, the direct synthesis of cyclic carbonates from 1,3-diols and CO₂ at atmospheric pressure and room temperature has been achieved using common lab reagents, offering a mild alternative to phosgene-based methods. rsc.org Additionally, electrochemical synthesis is emerging as a novel approach for producing organic carbonates, where reactions are driven by electrical potential, offering a different paradigm for controlling reactivity. rwth-aachen.de These advanced methodologies continue to expand the toolkit available for the synthesis of diverse and complex carbonate structures.

Analytical Approaches for Purity Assessment and Structural Elucidation in Research Synthesis

The comprehensive characterization of newly synthesized compounds like this compound is essential to confirm its identity, structure, and purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for monitoring the progress of a reaction and for preliminary purity assessment. For this compound, a suitable mobile phase would likely consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The spots can be visualized under UV light due to the presence of the aromatic p-nitrophenyl group.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product with high accuracy. A reversed-phase C18 column is commonly used for the analysis of organic carbonates. The mobile phase would typically be a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector set at a wavelength where the p-nitrophenyl group exhibits strong absorbance (around 270 nm). The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be employed for the analysis of organic carbonates, provided they are thermally stable and volatile enough. Given the structure of this compound, GC analysis might be feasible. A capillary column with a non-polar or moderately polar stationary phase would be suitable. The sample would be injected into a heated port, vaporized, and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound would provide detailed information about the arrangement of hydrogen atoms. The aromatic protons of the p-nitrophenyl group would appear as two doublets in the downfield region (typically δ 8.2-8.4 and 7.4-7.6 ppm). The protons of the acetoxyisopropyl group would show characteristic signals: a singlet for the acetyl methyl group (around δ 2.1 ppm), a multiplet for the methine proton, and a doublet for the methyl groups of the isopropyl moiety.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carbonate and ester groups, the aromatic carbons, and the aliphatic carbons of the acetoxyisopropyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, techniques like Electrospray Ionization (ESI) or Electron Impact (EI) could be used. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight. The fragmentation pattern would likely show characteristic losses of the p-nitrophenoxy group, the acetoxy group, and other fragments, which helps in confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show strong absorption bands for the carbonyl groups of the carbonate (around 1760-1780 cm⁻¹) and the ester (around 1740 cm⁻¹). The characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and the C-O stretching vibrations would also be present.

The following table summarizes the expected analytical data for this compound.

Table 2: Predicted Analytical Data for this compound

| Analytical Technique | Expected Data/Observation |

|---|---|

| ¹H NMR | Aromatic protons (~δ 8.3 & 7.5 ppm, doublets), Acetyl CH₃ (~δ 2.1 ppm, singlet), Isopropyl CH and CH₃ (multiplet and doublet, respectively) |

| ¹³C NMR | Carbonyl carbons (carbonate and ester), Aromatic carbons, Aliphatic carbons |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₁₂H₁₃NO₇), Characteristic fragmentation pattern |

| IR Spectroscopy | C=O stretching (carbonate, ~1770 cm⁻¹), C=O stretching (ester, ~1740 cm⁻¹), NO₂ stretching (~1520, 1350 cm⁻¹) |

| HPLC | Single major peak on a reversed-phase column with UV detection |

By employing these analytical approaches, the identity, purity, and structure of the synthesized this compound can be unequivocally established.

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Mechanisms Initiated by Activated Carbonates

The reactivity of acetoxyisopropyl p-nitrophenyl carbonate is fundamentally governed by the principles of nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbonate, leading to the displacement of a leaving group. researchgate.net In the case of this compound, the presence of the p-nitrophenyl group renders the carbonate highly activated towards nucleophilic attack.

The general mechanism proceeds through a two-step addition-elimination pathway. researchgate.net The initial step involves the nucleophile attacking the carbonyl carbon, which breaks the carbon-oxygen π bond and forms a tetrahedral intermediate. acs.org Subsequently, the carbon-oxygen double bond is reformed, and the p-nitrophenoxide ion is expelled as the leaving group. This process is highly favored due to the stability of the resulting p-nitrophenoxide anion. nih.govpressbooks.pub

Kinetic and Thermodynamic Aspects of p-Nitrophenoxide as a Leaving Group

The efficacy of p-nitrophenoxide as a leaving group is a critical factor in the high reactivity of this compound. The p-nitrophenyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

From a thermodynamic standpoint, the stability of the leaving group is paramount. The p-nitrophenoxide ion is a relatively weak base due to the resonance stabilization of the negative charge by the nitro group. This inherent stability makes it an excellent leaving group, thus favoring the forward reaction in a nucleophilic acyl substitution. pressbooks.pub The relationship between the basicity of the leaving group and the reactivity of the ester is well-established; weaker bases are better leaving groups, leading to more reactive compounds. pressbooks.pub

Kinetic studies on analogous p-nitrophenyl esters demonstrate that the rate of nucleophilic attack is significantly enhanced compared to carbonates with less effective leaving groups like phenoxide or alkoxide ions. nih.govbeilstein-journals.org The rate of reaction is often expressed in terms of a second-order rate constant (kN), which is dependent on the concentrations of both the carbonate and the nucleophile. acs.org Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the conjugate acid of the nucleophile, are often used to elucidate the mechanism of these reactions. For the aminolysis of p-nitrophenyl carbonates, such plots can be linear or exhibit a downward curvature, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the nucleophile becomes more basic. researchgate.netnih.gov

Table 1: Representative Brønsted Parameters for Aminolysis of Activated Carbonates

| Reactant | Nucleophile Series | βnuc | pKa0 | Mechanism Indication |

|---|---|---|---|---|

| 4-Nitrophenyl Phenyl Carbonate | Secondary Alicyclic Amines | 0.98 to 0.26 (curved) | ~9.5 | Stepwise with change in RDS |

Note: Data is for analogous p-nitrophenyl carbonates and is intended to be representative of the kinetic behavior of this compound. The βnuc value reflects the degree of bond formation in the transition state, while pKa0 indicates the point of mechanistic change. acs.orgresearchgate.net

Influence of Nucleophile Structure and Reaction Environment on Reactivity

The rate and mechanism of nucleophilic acyl substitution on this compound are profoundly influenced by the structure of the attacking nucleophile and the surrounding reaction environment.

Nucleophile Structure: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Generally, stronger nucleophiles react faster. For a series of related nucleophiles, nucleophilicity often correlates with basicity. researchgate.net However, other factors such as polarizability and steric hindrance also play significant roles. For instance, primary amines are generally more reactive than secondary amines of similar basicity in some systems, a trend that can be attributed to steric effects. researchgate.net The "alpha-effect," where nucleophiles with an adjacent atom bearing a lone pair of electrons exhibit enhanced reactivity, can also be a factor with certain nucleophiles like hydroxamates. researchgate.net

Reaction Environment (Solvent Effects): The solvent can dramatically affect the reaction rate by stabilizing or destabilizing the reactants, transition state, and products. libretexts.orgcsbsju.edu Polar protic solvents, such as water and alcohols, can solvate both the nucleophile and the leaving group through hydrogen bonding. While this can help dissolve ionic nucleophiles, it can also form a "solvent cage" around the nucleophile, reducing its reactivity. libretexts.orgcsbsju.edu Conversely, polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), are less effective at solvating anions. researchgate.net This leaves the nucleophile "naked" and more reactive, often leading to significant rate enhancements in SN2-type reactions. researchgate.netscholaris.ca In the context of nucleophilic acyl substitution, a change in solvent from a protic to a polar aprotic medium can lead to a dramatic increase in the second-order rate constant. scholaris.ca

Table 2: Illustrative Solvent Effects on the Alkaline Hydrolysis of p-Nitrophenyl Acetate (B1210297)

| Solvent Composition (mol % DMSO in H2O) | Second-Order Rate Constant (kN, M-1s-1) | Relative Rate |

|---|---|---|

| 0 | 11.6 | 1 |

| 20 | 50.8 | 4.4 |

| 40 | 251 | 21.6 |

| 60 | 1,810 | 156 |

Note: This data for p-nitrophenyl acetate illustrates the significant rate enhancement observed upon transitioning to a more polar aprotic solvent environment. A similar trend would be expected for this compound. scholaris.ca

Formation and Decomposition of Tetrahedral Intermediates in Carbonate Reactions

The tetrahedral intermediate is typically a high-energy species and is not usually isolated. nih.gov Its decomposition can proceed in two ways: reversion to the starting materials by expulsion of the original nucleophile, or progression to products by expulsion of the leaving group. The partitioning of this intermediate is governed by the relative leaving group abilities of the nucleophile and the original substituent (in this case, p-nitrophenoxide). Given that p-nitrophenoxide is an excellent leaving group, the forward reaction to form the substitution product is highly favored. nih.govbeilstein-journals.org

Decarboxylation Reactions and Associated Kinetic Profiles of Carbonates

While nucleophilic acyl substitution is a primary reaction pathway, carbonate esters can also undergo decarboxylation under certain conditions, particularly upon heating or under acidic or basic catalysis. This reaction involves the loss of carbon dioxide. For a mixed carbonate like this compound, decarboxylation would likely be preceded by or coupled with other reaction steps, such as hydrolysis.

The kinetic profile of decarboxylation reactions is often first-order with respect to the substrate. rsc.org The rate of decarboxylation is highly dependent on the structure of the carbonate and the reaction conditions. For simple alkyl phenyl carbonates, thermal decarboxylation requires high temperatures. The presence of groups that can stabilize a positive or negative charge on the remaining fragment can facilitate the reaction.

In the context of this compound, a plausible decarboxylation pathway could be initiated by the departure of the p-nitrophenoxide group, potentially assisted by a catalyst or solvent, to form an acylium ion intermediate, which could then lose CO2. However, direct decarboxylation of the intact molecule is less likely compared to nucleophilic substitution or hydrolysis at the highly activated carbonyl center.

Hydrolysis Mechanisms of Carbonate Esters in Varied Media

The hydrolysis of this compound, the reaction with water, is a significant transformation pathway, the rate of which is highly dependent on the pH of the medium. The mechanisms of hydrolysis can be categorized as acid-catalyzed, neutral (water-catalyzed), and base-promoted. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. libretexts.org This mechanism is generally slow for carbonate esters.

Neutral Hydrolysis: At or near neutral pH, the reaction can be catalyzed by water acting as a weak nucleophile. For highly activated esters like p-nitrophenyl carbonates, this "spontaneous" hydrolysis can be significant. researchgate.netchemrxiv.org

Base-Promoted Hydrolysis (Saponification): In basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This is typically the most rapid hydrolysis pathway for esters and carbonates. scholaris.ca The reaction proceeds through the formation of a tetrahedral intermediate, followed by the expulsion of the p-nitrophenoxide leaving group. The resulting carboxylic acid intermediate would be deprotonated under basic conditions, driving the reaction to completion.

The pH-rate profile for the hydrolysis of related p-nitrophenyl esters typically shows a "V" or "U" shape, with the rate being slowest at a moderately acidic pH and increasing at both lower (acid-catalyzed) and higher (base-promoted) pH values. researchgate.netchemrxiv.org

Table 3: pH-Dependence of Hydrolysis for a Representative Phenol (B47542) Carbonate Ester

| pH | Log kobs (s-1) | Predominant Mechanism |

|---|---|---|

| 1 | -5.5 | Acid-Catalyzed |

| 4 | -6.8 | Minimal Rate |

| 7 | -6.2 | Neutral/Water-Catalyzed |

| 10 | -3.5 | Base-Promoted |

Catalytic Modulations in Carbonate Chemistry

The reactions of this compound can be significantly accelerated by various catalysts.

Lewis Acid Catalysis: Lewis acids can catalyze nucleophilic acyl substitution by coordinating to the carbonyl oxygen. rsc.org This coordination increases the polarization of the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by even weak nucleophiles. mdpi.comnih.gov Common Lewis acids used in carbonate chemistry include metal triflates (e.g., Sc(OTf)3) and metal halides (e.g., ZnBr2). rsc.org This type of catalysis is particularly effective in non-polar, aprotic solvents where the Lewis acid is not deactivated by coordination with the solvent.

Base Catalysis: As discussed in the context of hydrolysis, bases can act as catalysts or promoters. In addition to the direct nucleophilic attack of hydroxide, general base catalysis can occur where a base deprotonates the nucleophile (e.g., water or an alcohol) as it attacks the carbonyl carbon, thereby increasing its nucleophilicity.

Enzyme Catalysis: Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis and transesterification of esters, including carbonates. researchgate.netnih.govnih.gov These enzymes can exhibit high levels of chemo-, regio-, and enantioselectivity. The enzymatic hydrolysis of a carbonate like this compound would proceed in the enzyme's active site, where amino acid residues facilitate the nucleophilic attack of water and stabilize the tetrahedral intermediate. acs.orgacs.org This can lead to dramatic rate accelerations compared to the uncatalyzed reaction, often under mild conditions of pH and temperature. nih.gov

Insights into Metal-Catalyzed Transformations Involving Carbonates

While specific studies on metal-catalyzed transformations of this compound are not extensively documented in the reviewed literature, insights can be gleaned from the broader field of metal-catalyzed reactions of organic carbonates. Transition metals, particularly palladium and rhodium, have been shown to catalyze a variety of transformations of carbonates, often involving the formation of reactive intermediates.

Palladium-catalyzed reactions of allylic carbonates are a well-established synthetic methodology. These reactions typically proceed through the formation of a π-allylpalladium intermediate via oxidative addition of the palladium(0) catalyst to the allylic carbonate, with the concomitant loss of the corresponding alkoxide and carbon dioxide. While this compound is not an allylic carbonate, analogous activation of the C-O bond by a metal catalyst could be envisaged under certain conditions, although this remains a topic for further investigation.

Rhodium catalysts have also been employed in reactions of carbonates. For instance, [Rh(CO)2Cl]2 has been shown to catalyze allylic alkylations of unsymmetrical allylic carbonates with high regioselectivity. acs.org These reactions are proposed to proceed through an enyl (σ+π) organorhodium species. The applicability of such catalytic cycles to a saturated system like this compound is not directly transferable but suggests the potential for metal-mediated activation of the carbonate moiety.

Decarboxylative cross-coupling is another important transformation of carbonates catalyzed by transition metals. In these reactions, the carbonate serves as a precursor to an in-situ generated nucleophile following decarboxylation. While this is more common for certain types of carbonates, such as those that can form stabilized carbanions, it represents a potential transformation pathway that could be explored for this compound with suitable catalytic systems.

| Catalyst | Carbonate Type | Transformation | Reference |

|---|---|---|---|

| Palladium(0) complexes | Allylic carbonates | Asymmetric allylic alkylation | nih.govnih.gov |

| [Rh(CO)2Cl]2 | Unsymmetrical allylic carbonates | Regioselective allylic alkylation | acs.org |

| Rhodium(I)/bisoxazolinephosphine | Allylic carbonates | Regio- and enantioselective amination | rsc.org |

Stereochemical Control and Regioselectivity in Reactions Mediated by the Compound

In a hypothetical reaction where this compound acts as an acylating agent for a chiral alcohol or amine, the potential for diastereoselectivity would arise. The acetoxyisopropyl group, being chiral itself if the isopropyl methyl groups are diastereotopic, or by creating a chiral environment around the reaction center, could influence the approach of the nucleophile. The degree of diastereoselectivity would depend on the steric bulk and the conformational rigidity of the transition state.

Regioselectivity could be a key consideration in reactions with unsymmetrical nucleophiles containing multiple reactive sites. For instance, in the acylation of an unsymmetrical diol or aminoalcohol, the inherent steric and electronic properties of the acetoxyisopropyl carbonate could lead to preferential reaction at one nucleophilic site over another. The bulky acetoxyisopropyl group might direct the acylation to the less sterically hindered nucleophilic center.

Furthermore, in metal-catalyzed reactions, the stereochemical outcome is often determined by the nature of the catalyst and the ligand environment. In palladium-catalyzed allylic alkylations, for example, the stereochemistry of the product is a result of the stereochemistry of the initial oxidative addition and the subsequent nucleophilic attack on the π-allylpalladium intermediate. If this compound were to be used in a reaction where a chiral center is formed, the choice of a chiral ligand on the metal catalyst would be crucial for achieving high enantioselectivity.

The synthesis of chiral cyclic carbonates from racemic epoxides and carbon dioxide is an area where stereochemical control has been extensively studied. mdpi.commdpi.com These reactions often employ chiral catalysts to achieve kinetic resolution of the racemic epoxide. While this is a different type of reaction, it demonstrates the feasibility of achieving high levels of stereocontrol in carbonate chemistry through the use of chiral catalysts.

Applications in Advanced Organic Synthesis and Chemical Biology

Utility as a Reagent in Peptide and Amine Derivatization

The reaction of acetoxyisopropyl p-nitrophenyl carbonate with primary and secondary amines is a cornerstone of its application in organic synthesis. This reactivity allows for the straightforward installation of a protecting group or a promoiety onto amine-containing molecules, including amino acids and peptides.

This compound serves as an efficient reagent for the synthesis of carbamates. The reaction with an amine proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the carbonate, leading to the displacement of the p-nitrophenoxide leaving group and the formation of a stable carbamate (B1207046) linkage. google.com This transformation is typically carried out under mild conditions, making it suitable for sensitive substrates.

For instance, the reaction of this compound with the GABA analog, gabapentin, in the presence of a base like triethylamine (B128534), results in the formation of the corresponding carbamate derivative. google.com The reaction is generally clean and provides the desired product in good yield after purification.

While the primary application is in carbamate formation, the activated nature of the reagent also allows for its potential use in the synthesis of ureas, although this is a less commonly cited application. The reaction would involve a similar nucleophilic substitution mechanism with an amine as the nucleophile.

The principles of carbamate formation using this compound are directly applicable to solid-phase organic synthesis (SPOS). In SPOS, molecules are covalently attached to an insoluble polymer support, allowing for the use of excess reagents and simplified purification by filtration. The acetoxyisopropyl-oxycarbonyl group can be introduced onto resin-bound amines to modify peptides or other small molecules. This approach benefits from the clean and efficient nature of the carbamoylation reaction, which is crucial for the high-yielding, multi-step sequences often employed in solid-phase synthesis.

Derivatization of Biologically Relevant Molecules and Prodrug Design

A significant area of application for this compound is in the field of medicinal chemistry and chemical biology, particularly in the design and synthesis of prodrugs. The acetoxyisopropyl-oxycarbonyl group can function as a promoiety that masks a polar functional group, such as an amine or a carboxylic acid, to improve the pharmacokinetic properties of a drug molecule.

In carbohydrate chemistry, the derivatization of hydroxyl groups is a common strategy to modify the properties of sugars or to install linkers for conjugation to other molecules. This compound can be used to introduce the acetoxyisopropyl-oxycarbonyl group onto the hydroxyls of carbohydrates. This modification can alter the solubility and reactivity of the sugar, and the resulting carbonate can serve as a handle for further functionalization in the synthesis of complex glycoconjugates.

The design of prodrugs often involves the use of linkers that are cleaved in vivo to release the active pharmaceutical ingredient. The acetoxyisopropyl-oxycarbonyl group is an example of an acyloxyalkoxy-type promoiety, which is designed to be labile to enzymatic hydrolysis, typically by esterases. google.com

In the case of GABA analogs like gabapentin, the primary amine group can be derivatized with this compound to form a carbamate prodrug. google.comgoogleapis.com The resulting prodrug is more lipophilic than the parent drug, which can potentially enhance its absorption across biological membranes. Once absorbed, endogenous esterases can hydrolyze the acetate (B1210297) ester, initiating a cascade that leads to the cleavage of the carbamate and the release of the active GABA analog.

Table 1: Synthesis of a Gabapentin Prodrug google.com

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| Gabapentin | α-Acetoxyisopropyl-p-nitrophenyl carbonate | Dichloromethane (B109758) | Triethylamine | 1-{[(α-Acetoxyisopropoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetic Acid |

This strategy has been explored to overcome challenges associated with the delivery of certain drugs, such as poor membrane permeability or rapid metabolism. google.com

Precursor in Polymer Chemistry and Functional Material Science

The reactivity of this compound also lends itself to applications in polymer and materials science. The p-nitrophenoxycarbonyl group can be used as an activated site for polymerization reactions. For example, it can react with diamines or diols in polycondensation reactions to form polycarbamates or polycarbonates, respectively.

Furthermore, this reagent can be used to functionalize existing polymers that possess nucleophilic groups (e.g., hydroxyl or amine groups) on their surfaces or along their backbones. This allows for the modification of a material's properties, such as its hydrophobicity, solubility, or biocompatibility. The introduction of the acetoxyisopropyl-oxycarbonyl group can also serve as a protected functional handle for subsequent chemical transformations on the polymer surface.

Role in Polycarbonate Synthesis from Activated Carbonates

The synthesis of polycarbonates has traditionally been dominated by two industrial methods: the interfacial process using the highly toxic phosgene (B1210022) and the melt transcarbonation process with diphenyl carbonate (DPC). The melt process, while solvent-free, requires very high temperatures (250-320°C) and long reaction times. researchgate.netresearchgate.net These harsh conditions limit the types of monomers that can be used, particularly those that are thermally sensitive. researchgate.netrsc.org

Activated carbonates, such as this compound, represent a significant advancement in polycarbonate synthesis by addressing these limitations. The key feature of an activated carbonate is the presence of an electron-withdrawing group on the phenolic leaving group. researchgate.nettue.nl This enhances the electrophilicity of the carbonate carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of diol monomers.

The primary advantages of using activated carbonates in melt transcarbonation include:

Increased Reactivity: Compounds like bis(methyl salicyl) carbonate (BMSC), a well-studied activated carbonate, demonstrate significantly higher reactivity compared to DPC. researchgate.netrsc.orgtue.nl This leads to faster polymerization rates.

Milder Reaction Conditions: The enhanced reactivity allows polymerization to occur at substantially lower temperatures and in shorter time frames. researchgate.netrsc.org This reduces the risk of thermal degradation of the monomers and the resulting polymer, leading to better color and material properties. researchgate.net

Broader Monomer Scope: The ability to conduct polymerization under milder conditions enables the incorporation of monomers that are unsuitable for traditional high-temperature melt processes due to volatility, steric hindrance, or thermal instability. rsc.orgtue.nl

The general mechanism involves a step-growth polymerization where the activated carbonate reacts with a diol (like bisphenol-A) to form the polycarbonate chain, releasing the activated phenol (B47542) (p-nitrophenol in this case) as a byproduct.

Table 1: Comparison of General Conditions for Melt Polycarbonate Synthesis

| Parameter | Diphenyl Carbonate (DPC) Process | Activated Carbonate Process (e.g., BMSC) |

| Typical Temperature | 250 - 320 °C | 180 - 240 °C |

| Reaction Time | Relatively Long | Significantly Shorter rsc.org |

| Monomer Suitability | Limited to thermally stable monomers | Broader scope, including thermally sensitive monomers rsc.orgtue.nl |

| Byproduct | Phenol | Activated Phenol (e.g., Methyl Salicylate) |

| Polymer Quality | Risk of side reactions and discoloration researchgate.net | Reduced side reactions, improved color researchgate.net |

Functionalization of Polymers and Macromolecules

The p-nitrophenyl carbonate group is a well-established reactive handle for the functionalization of polymers and other macromolecules. It functions as an "active ester" that is highly susceptible to reaction with primary amines to form stable urethane (B1682113) (carbamate) linkages. tcichemicals.comtcichemicals.combroadpharm.com This reaction proceeds under mild conditions and is highly efficient, making it a valuable tool for bioconjugation and materials modification.

This compound can be used in two primary ways for polymer functionalization:

As a Post-Polymerization Modification Reagent: A pre-formed polymer containing primary amine groups can be treated with this compound. This would attach the acetoxyisopropyl group to the polymer backbone via a urethane linkage, releasing p-nitrophenol.

As a Functional Monomer Precursor: More commonly, related monomers containing the p-nitrophenyl carbonate active group are incorporated into a polymer chain. For instance, a methacrylate (B99206) monomer bearing a p-nitrophenoxycarbonyl group can be copolymerized with other monomers. tcichemicals.comtcichemicals.com The resulting polymer then has pendant p-nitrophenyl carbonate groups along its chain, which serve as reactive sites for subsequent functionalization with a wide variety of amine-containing molecules (e.g., peptides, drugs, targeting ligands).

This methodology provides a powerful platform for creating functional materials where precise control over the attached moiety is required. The high reactivity and specificity of the p-nitrophenyl carbonate-amine reaction are key to its utility. broadpharm.com

Table 2: Reactive Partners for p-Nitrophenyl Carbonate Moieties

| Nucleophile | Functional Group on Partner | Resulting Linkage | Application Area |

| Primary Amine | -NH₂ | Urethane (Carbamate) | Bioconjugation, Drug Delivery, Surface Modification |

| Hydrazine | -NHNH₂ | Hydrazide derivative | Creation of reactive handles for further chemistry |

| Hydroxylamine | -NHOH | Hydroxamic acid derivative | Metal chelation, enzyme inhibition |

Development of Novel Synthetic Reagents and Methodologies Based on Activated Carbonates

The development of activated carbonates has spurred new methodologies in polymer synthesis beyond simply improving the traditional melt process. These reagents have enabled chemists to design and create differentiated polymers with tailored properties that were previously inaccessible. tue.nl

Key methodological developments include:

Solution-Based Transcarbonation: While melt polymerization is advantageous for being solvent-free, it is not suitable for all systems. Activated carbonates like BMSC have been successfully used in solution polymerization with various diols at temperatures as low as 60-120°C. researchgate.net This method avoids the high viscosity issues of melt polymerization and allows for the synthesis of high molar mass polycarbonates without needing to remove the condensate, further expanding the range of compatible monomers. researchgate.net

Access to Novel Copolymers: The milder conditions afforded by activated carbonates facilitate the synthesis of novel random and block copolymers. Monomers with different reactivities or thermal stabilities can be incorporated more effectively than with the high-temperature DPC process, leading to materials with unique combinations of properties. rsc.org

Functional Cyclic Carbonates: Activated carbonates are also employed in the synthesis of functional cyclic carbonate monomers. These monomers are crucial precursors for producing aliphatic polycarbonates through ring-opening polymerization (ROP). The use of highly reactive carbonates can enable efficient cyclization reactions under milder conditions, preserving sensitive functional groups that might not survive traditional synthetic routes. rsc.org

In essence, the use of activated carbonates like this compound is part of a broader strategy in modern polymer chemistry to move towards more efficient, controlled, and versatile polymerization processes. These reagents provide a pathway to novel polymer architectures and functional materials by overcoming the limitations of classical synthetic methods.

Table 3: Advantages of Methodologies Using Activated Carbonates

| Methodology | Key Advantages | Resulting Polymer Type |

| Low-Temperature Melt Transcarbonation | Energy savings, reduced polymer degradation, broader monomer scope researchgate.netrsc.org | High-performance aromatic polycarbonates, novel copolymers |

| Solution Transcarbonation | Lower processing viscosity, suitable for non-melting monomers, precise control researchgate.net | High molar mass polycarbonates, heat-sensitive polymers |

| Functional Monomer Synthesis | Efficient post-polymerization modification, introduction of diverse functionalities tcichemicals.comtcichemicals.com | Functional polymers, bioconjugates, smart materials |

| Ring-Opening Polymerization (from cyclic monomers) | Controlled molecular weight and architecture, biodegradable polymers rsc.org | Aliphatic polycarbonates, block copolymers |

Theoretical and Computational Studies of Carbonate Chemistry

Quantum Chemical Calculations of Carbonate Reaction Pathways and Intermediates

No specific quantum chemical calculations detailing the reaction pathways or intermediates for the hydrolysis or other transformations of Acetoxyisopropyl p-nitrophenyl carbonate are available in the reviewed literature.

Investigation of Transition State Structures and Reaction Mechanisms

Information regarding the transition state structures and specific reaction mechanisms of this compound, as determined by computational methods, could not be located.

Elucidation of Energy Profiles and Activation Barriers for Carbonate Transformations

There are no published studies that elucidate the energy profiles or calculate the activation barriers for transformations involving this compound.

Molecular Dynamics Simulations for Comprehensive Mechanistic Understanding

No molecular dynamics simulation studies have been published that would provide a comprehensive mechanistic understanding of this compound's behavior in solution or its interaction with other molecules.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity in Carbonate Systems

While DFT has been widely applied to carbonate systems in general, no specific DFT studies on the reactivity and selectivity of Acetoxyisopropyl p--nitrophenyl carbonate were found.

Prediction of Isotopic Fractionation in Carbonate Formation and Reactions

The prediction of isotopic fractionation for the formation or reactions of this compound has not been a subject of theoretical investigation in the available literature.

In Silico Design and Prediction of Reactivity for Novel Activated Carbonate Analogs

While there is broad interest in the in silico design of novel activated carbonates, particularly for applications like prodrugs, specific studies that design or predict the reactivity of analogs based on the this compound structure were not identified.

Future Directions and Emerging Research Perspectives

Development of Sustainable and Green Synthetic Routes for Activated Carbonates

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve safety. For activated carbonates, future research is geared towards developing more sustainable synthetic methodologies.

Current industrial production of activated carbonates often relies on reagents like phosgene (B1210022), which poses significant safety and environmental hazards. nih.gov A primary goal is to replace such hazardous materials with greener alternatives. Research is exploring the use of environmentally benign starting materials, including biomass-derived feedstocks. nih.govacs.org For instance, converting waste materials into activated carbon is a strategy that addresses both waste management and sustainable production. nih.gov

Another avenue is the use of safer activating agents. Traditional methods can involve corrosive chemicals. nih.gov Researchers are investigating alternatives like various carbonate salts, such as potassium carbonate (K₂CO₃), which have been successfully used in the synthesis of activated carbon from biomass like walnut shells. acs.orgresearchgate.net The use of biocatalysts, such as enzymes, presents a promising green route. nih.gov Enzymatic synthesis can offer high selectivity under mild reaction conditions, avoiding the need for harsh chemicals and high energy input. nih.gov For example, enzymes can be used for the condensation polymerization of carbonate monomers and diols at ambient conditions. nih.gov The development of processes that utilize carbon dioxide (CO₂) as a renewable C1 feedstock is also a key focus, contributing to carbon capture and utilization strategies. chemistryviews.orgresearchgate.net

| Green Synthesis Strategy | Key Advantages | Example Research Area |

| Biomass Feedstocks | Utilizes renewable resources, potential for waste valorization. | Synthesis of activated carbon from waste-activated sludge and spent coffee. acs.org |

| Alternative Activators | Reduces use of corrosive and hazardous chemicals. | Using potassium carbonate for chemical activation of walnut shells. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzymatic synthesis of diphenyl carbonate from dimethyl carbonate and phenol (B47542). nih.gov |

| CO₂ Utilization | Uses a renewable and abundant C1 feedstock, potential for carbon capture. | Biocatalytic capture of CO₂ with carbonic anhydrase for transformation to solid carbonate. researchgate.net |

Exploration of Advanced Catalytic Systems for Selective Carbonate Transformations

Catalysis is central to enhancing the efficiency and selectivity of chemical reactions involving activated carbonates. Future research is focused on designing and understanding novel catalytic systems.

Both homogeneous and heterogeneous catalysts are being developed to improve the synthesis of cyclic carbonates from CO₂ and epoxides. researchgate.netuu.nlresearchgate.net While homogeneous catalysts often show high activity, they can be difficult to separate from the reaction products. researchgate.net Consequently, there is a strong push towards developing robust and recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized silica (B1680970) materials. scispace.com These catalysts offer advantages in terms of easy separation and potential for reuse, contributing to more sustainable processes. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, is a particularly vibrant area of research. wikipedia.orgyoutube.com These metal-free catalysts are often less toxic and more environmentally friendly than their metal-based counterparts. mdpi.com Research is focused on designing bifunctional organocatalysts that can cooperatively activate both the epoxide and CO₂, leading to high efficiency under mild conditions, such as ambient temperature and atmospheric pressure. chemistryviews.orgmdpi.comacs.org For example, organocatalysts with hydrogen-bond donors and CO₂-activating sites within the same molecule have shown significant promise. mdpi.com

| Catalyst Type | Advantages | Research Focus | Representative System |

| Homogeneous Catalysts | High activity and selectivity. researchgate.net | Design of catalysts for specific transformations, understanding reaction mechanisms. researchgate.net | Metal-complexes like salens and porphyrins for CO₂ cycloaddition to epoxides. researchgate.net |

| Heterogeneous Catalysts | Easy separation, recyclability, high stability. researchgate.net | Development of novel materials like MOFs and functionalized silica. scispace.com | Amine-functionalized silica materials for cyclic carbonate formation. scispace.com |

| Organocatalysts | Metal-free, lower toxicity, environmentally friendly. mdpi.com | Design of multifunctional catalysts for activation under ambient conditions. mdpi.comacs.org | 2-(1H-1,2,4-triazol-3-yl)phenol with cooperative H-bonds for CO₂ conversion. mdpi.com |

| Biocatalysts | High enantioselectivity, operation in mild conditions. acs.org | Kinetic resolution of cyclic carbonates. acs.org | Pig liver esterase for the kinetic resolution of styrene (B11656) carbonate. acs.org |

Integration of Acetoxyisopropyl p-Nitrophenyl Carbonate Chemistry with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous processing technologies offers significant advantages for chemical synthesis, including improved efficiency, safety, and scalability.

Flow chemistry, utilizing microreactors, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. researchgate.nete-bookshelf.de The small reaction volumes in microreactors also improve safety, especially when dealing with highly reactive intermediates. researchgate.net The synthesis of cyclic carbonates from epoxides and CO₂ has been shown to be significantly intensified in microreactor systems compared to traditional batch reactors, with residence times reduced from hours to seconds. researchgate.net

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and materials by performing a large number of experiments in a short time. ibm.comdigitellinc.comsigmaaldrich.com These platforms are particularly valuable for synthesizing libraries of compounds for screening purposes. sigmaaldrich.com Overcoming the often tedious, multi-step synthesis of carbonate monomers is a key challenge that automation can address, enabling rapid access to a wide array of functionalized monomers for polymer development. ibm.comchemrxiv.org The development of integrated software and hardware systems allows for the automated multi-step synthesis and purification of these critical building blocks. digitellinc.com The combination of AI and robotics is poised to further revolutionize this field, enabling intelligent systems that can design, execute, and analyze experiments autonomously. chemistryworld.com

Potential Applications in Novel Materials Science and Nanotechnology

Activated carbonates, including p-nitrophenyl carbonates, are versatile building blocks for creating advanced materials and for modifying surfaces at the nanoscale.

In polymer chemistry, p-nitrophenyl carbonate-containing monomers are used to synthesize functional polymers. tcichemicals.comtcichemicals.com These monomers can be incorporated into polymers using techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. tcichemicals.comtcichemicals.com The activated carbonate group then allows for post-polymerization modification, enabling the introduction of a wide range of functional moieties that might not be compatible with the initial polymerization conditions. tcichemicals.com This strategy has been employed to develop therapeutic nanoparticles for drug delivery. tcichemicals.com

The reactivity of activated carbonates also makes them suitable for the surface modification of materials. rsc.orgworldscientific.com They can be used to attach specific molecules to the surfaces of nanomaterials, such as carbon nanotubes or nanoparticles, to tailor their properties for specific applications. researchgate.netacs.org For example, surface modification can enhance the adsorption capacity of activated carbons for environmental remediation or improve the biocompatibility of materials for medical applications. researchgate.netmdpi.com The ability to precisely control surface chemistry is crucial for developing new functional materials, from advanced adsorbents to targeted drug delivery systems. acs.orgmdpi.com

| Application Area | Description | Example |

| Functional Polymers | Synthesis of polymers with activated carbonate side chains for post-polymerization modification. | Developing block copolymers for therapeutic nanoparticles by incorporating anti-tumor drugs. tcichemicals.comtcichemicals.com |

| Polycarbonate Synthesis | Use of activated carbonates as monomers for producing polycarbonates with specific properties. | Synthesis of high molar mass polycarbonate via solution transcarbonation at lower temperatures. researchgate.net |

| Surface Modification | Covalent attachment of molecules to material surfaces to alter their properties. | Functionalization of carbon-based nanoadsorbents to improve adsorption performance for wastewater treatment. researchgate.net |

| Nanoparticle Functionalization | Tailoring the surface of nanoparticles for targeted applications. | Modifying nanoparticles to create antibiofouling surfaces on polymeric membranes for water treatment. acs.org |

High-Throughput Screening Methodologies for Discovering New Reactivities and Applications of the Compound Class

High-throughput screening (HTS) is a powerful tool for accelerating discovery in chemistry and materials science. By enabling the rapid testing of large numbers of compounds and reaction conditions, HTS can quickly identify new reactivities and applications for activated carbonates.

The development of HTS assays for carbonate chemistry is a key research direction. A significant advantage of p-nitrophenyl carbonates is that their reaction progress can often be monitored spectroscopically. emerginginvestigators.org The cleavage of the p-nitrophenyl group releases p-nitrophenol (or the p-nitrophenolate ion under basic conditions), which is a chromophore with a distinct yellow color, allowing for easy colorimetric or spectrophotometric quantification. emerginginvestigators.org This property is ideal for developing HTS assays in microplate formats, where changes in absorbance can be rapidly measured to determine reaction rates and conversions across a large array of parallel experiments.

These HTS methodologies can be applied to screen for novel catalysts for carbonate transformations, optimize reaction conditions (e.g., solvent, temperature, base), and discover entirely new reactions. For example, libraries of potential organocatalysts could be rapidly screened for their ability to promote a specific transformation of this compound. Similarly, the reactivity of this carbonate with a diverse library of nucleophiles could be screened to identify novel reaction pathways and products, potentially leading to new applications in areas like bioconjugation or the synthesis of fine chemicals. The integration of HTS with automated synthesis platforms creates a closed-loop discovery engine, where new compounds are synthesized, screened, and the resulting data is used to inform the next round of synthesis, significantly accelerating the pace of innovation.

Q & A

Basic Synthesis and Purification

Q: What are the standard methods for synthesizing and purifying acetoxyisopropyl p-nitrophenyl carbonate? A: The compound is typically synthesized via reaction of intermediate precursors (e.g., pseudomycin B or related structures) with p-nitrophenyl chloroformate in the presence of pyridine, followed by acylation. For example, pseudomycin B reacts with the carbonate intermediate to yield mono-, di-, or tri-acylated products. Reverse-phase preparative HPLC is the primary method for isolating the desired product, leveraging differences in polarity and retention times . Purification efficiency can be enhanced by optimizing mobile phase gradients (e.g., acetonitrile/water mixtures) and monitoring UV absorption at wavelengths specific to the p-nitrophenyl group (~400 nm).

Basic Structural Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Key methods include:

- ¹H/¹³C NMR : To identify proton and carbon environments, particularly shifts associated with the p-nitrophenyl group (aromatic protons at ~8.2 ppm) and the carbonate ester linkage (~4-5 ppm for adjacent methyl/methylene groups) .

- FT-IR : Confirmation of carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular ion validation and fragment pattern analysis.

Advanced Reaction Optimization

Q: How can researchers minimize by-product formation during acylation reactions involving this compound? A: Key strategies include:

- Stoichiometric Control : Limiting excess acylating agents to reduce di-/tri-acylated by-products .

- Catalyst Selection : Using coupling agents like TBTU (e.g., in cyclopropylamine condensation) to enhance regioselectivity .

- Temperature Modulation : Lowering reaction temperatures (e.g., 0–4°C) to slow competing side reactions.

- Real-Time Monitoring : Employing TLC or inline UV spectroscopy to track reaction progress and terminate at optimal conversion.

Advanced Substrate Specificity in Enzymatic Assays

Q: How does this compound serve as a substrate in enzyme activity studies? A: The compound’s p-nitrophenyl ester group acts as a chromogenic probe in lipase/esterase assays. Upon enzymatic hydrolysis, p-nitrophenol is released, detectable at 405–410 nm. For example, Lip54q enzyme activity was profiled using p-nitrophenyl esters of varying chain lengths (C2–C16), with maximal activity observed for decanoate (C10) . Researchers should:

- Use substrate concentrations below the critical micelle concentration (CMC) to avoid aggregation artifacts.

- Validate pH and temperature stability (e.g., Lip54q retained >80% activity at pH 7.8–10.0 and 45°C for 6 hours) .

Basic Analytical Method Validation

Q: What protocols ensure reproducibility in quantifying this compound in complex mixtures? A: Establish calibration curves using HPLC or UV-vis spectroscopy with purified standards. For HPLC:

- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of 40–90% acetonitrile in 0.1% trifluoroacetic acid (TFA).

- Detection: UV at 254 nm (for carbonate) and 400 nm (for p-nitrophenol).

Include internal standards (e.g., 4-nitrophenol derivatives) to correct for matrix effects .

Advanced Data Contradiction Resolution

Q: How should researchers address contradictory results in enzyme inhibition studies involving this compound? A: Contradictions (e.g., metal ion effects on Lip54q activity) require systematic validation:

- Replicate Experiments : Triplicate assays with independent preparations.

- Control Variables : Pre-treat enzymes with chelators (e.g., EDTA) to remove residual metal ions .

- Dose-Response Analysis : Test ion concentrations across a wide range (e.g., 1–25 mM). For instance, Ca²⁺/Cu²⁺ at 1–5 mM enhance activity but inhibit at 25 mM, while Mg²�⁺ tolerance is high due to catalytic cofactor roles .

Advanced Solid-Phase Synthesis Applications

Q: Can this compound be adapted for solid-phase synthesis of bioactive molecules? A: Yes. The p-nitrophenyl carbonate group reacts efficiently with amines on resin-bound substrates. For example:

- Step 1 : Couple nitroaromatic amines to Wang resin via carbamate linkage.

- Step 2 : Reduce nitro groups to amines using SnCl₂·2H₂O in DMF.

- Step 3 : Elute products via acid cleavage (e.g., TFA). This method was used to synthesize distamycin analogs with high purity .

Basic Stability and Storage

Q: What are the optimal storage conditions for this compound? A: Store desiccated at –20°C in amber vials to prevent hydrolysis. Stability tests in organic solvents (e.g., DMSO, acetonitrile) show <5% degradation over 6 months. Avoid aqueous buffers unless used immediately .

Advanced Mechanistic Studies

Q: How can researchers probe the reaction mechanism of this compound in acyl transfer reactions? A: Use isotopic labeling (e.g., ¹⁸O in the carbonate group) and track positional incorporation via MS. Kinetic studies (e.g., stopped-flow spectroscopy) can resolve transient intermediates. Computational modeling (DFT) further elucidates transition states and activation energies .

Advanced Cross-Disciplinary Applications

Q: What novel applications exist for this compound beyond traditional synthesis? A: Emerging uses include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.